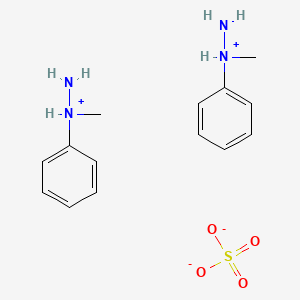

1-Methyl-1-phenyl-hydrazine sulfate

Description

Properties

IUPAC Name |

amino-methyl-phenylazanium;sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C7H10N2.H2O4S/c2*1-9(8)7-5-3-2-4-6-7;1-5(2,3)4/h2*2-6H,8H2,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIGCXACTUZWMFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[NH+](C1=CC=CC=C1)N.C[NH+](C1=CC=CC=C1)N.[O-]S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 1 Methyl 1 Phenylhydrazine Derivatives

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The lone pair of electrons on the terminal nitrogen atom of 1-methyl-1-phenylhydrazine (B1203642) makes it a potent nucleophile, enabling it to react with a range of electrophilic compounds. This reactivity is fundamental to its application in organic synthesis.

Formation of Hydrazones with Carbonyl Compounds

1-Methyl-1-phenylhydrazine readily reacts with aldehydes and ketones in a condensation reaction to form 1-methyl-1-phenylhydrazones. This reaction is a classic example of nucleophilic addition to a carbonyl group.

The mechanism commences with the nucleophilic attack of the terminal amino group of the hydrazine onto the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine. This step is typically the rate-determining step and can be catalyzed by acid. Subsequent dehydration of the carbinolamine, which involves the elimination of a water molecule, leads to the formation of a stable C=N double bond, yielding the corresponding hydrazone.

These hydrazone derivatives are often stable, crystalline solids with sharp melting points, making them useful for the characterization and purification of carbonyl compounds. The reaction is versatile and proceeds with a wide array of aldehydes and ketones.

Condensation Reactions in Heterocyclic Synthesis

The hydrazones formed from 1-methyl-1-phenylhydrazine and carbonyl compounds are crucial intermediates in the synthesis of various heterocyclic systems. The most notable of these is the Fischer indole (B1671886) synthesis.

In the Fischer indole synthesis, the 1-methyl-1-phenylhydrazone undergoes an acid-catalyzed intramolecular rearrangement to produce a substituted indole. The generally accepted mechanism, first proposed by Robinson, involves the tautomerization of the hydrazone to its enamine form. Protonation of the enamine is followed by a wikipedia.orgwikipedia.org-sigmatropic rearrangement, which results in the cleavage of the N-N bond and the formation of a new C-C bond. The resulting di-imine intermediate then undergoes cyclization and subsequent loss of ammonia (B1221849) (or in this case, methylamine) to generate the aromatic indole ring. The use of 1-methyl-1-phenylhydrazine in this reaction specifically leads to the formation of N-methylated indoles.

Beyond indoles, derivatives of 1-methyl-1-phenylhydrazine are also utilized in the synthesis of other heterocycles such as pyrazoles and indazoles through different condensation and cyclization strategies. For instance, copper-catalyzed intramolecular N-arylation of hydrazones derived from ortho-chlorinated aryl aldehydes and phenylhydrazines can yield N-phenyl-1H-indazoles. nih.gov

Redox Chemistry

The nitrogen atoms in 1-methyl-1-phenylhydrazine can exist in various oxidation states, making the compound susceptible to both oxidation and reduction, leading to a diverse array of products.

Oxidation Pathways and Products

The oxidation of 1,1-disubstituted hydrazines can be complex and is highly dependent on the oxidizing agent and reaction conditions. The oxidation of 1-methyl-1-phenylhydrazine with oxidovanadium(V) complexes has been shown to produce 1,4-dimethyl-1,4-diphenyl-2-tetrazene as the primary product. cdnsciencepub.com This reaction proceeds alongside the reduction of the vanadium center from V(V) to V(IV).

In other studies, the oxidation of 1,1-disubstituted hydrazines with reagents like benzeneseleninic acid has been investigated. While many dialkylhydrazines yield tetrazenes, the oxidation of N-methyl-N-phenylhydrazine with this reagent results in a complex mixture, with N-methyl-p-(phenylseleno)aniline being an identifiable product. cdnsciencepub.com This suggests that the presence of the aryl group introduces alternative reaction pathways, making the formation of the corresponding tetrazene unfavorable.

The general mechanism for the oxidation of phenylhydrazines can involve radical intermediates. The process can be initiated by metal ions or other oxidants, potentially forming phenylhydrazyl radicals and superoxide (B77818) radicals. nih.gov

| Oxidizing Agent | Substrate | Major Product(s) | Reference |

| Oxidovanadium(V)-Salan Complexes | 1-Methyl-1-phenylhydrazine | 1,4-Dimethyl-1,4-diphenyl-2-tetrazene | cdnsciencepub.com |

| Benzeneseleninic Acid | N-Methyl-N-phenylhydrazine | Complex mixture, N-methyl-p-(phenylseleno)aniline | cdnsciencepub.com |

Reduction Pathways and Products

The reduction of 1-methyl-1-phenylhydrazine typically involves the cleavage of the weak nitrogen-nitrogen single bond. This reductive cleavage yields the corresponding amines: N-methylaniline and ammonia.

Various methods can achieve this transformation. Catalytic hydrogenation using catalysts like Raney nickel is an effective method for the reductive cleavage of the N-N bond in hydrazine derivatives. Another common method involves the use of dissolving metals, such as sodium in liquid ammonia.

It is important to distinguish the reduction of the hydrazine itself from the reduction of its derivatives. For example, the Wolff-Kishner reduction is a well-known reaction that converts ketones and aldehydes to alkanes. wikipedia.org This reaction proceeds via a hydrazone intermediate, which is then subjected to strongly basic conditions. The reaction involves the deprotonation of the hydrazone and elimination of dinitrogen gas to form a carbanion, which is subsequently protonated. libretexts.org However, this is a reduction of the carbonyl-derived part of the hydrazone, not a reduction of the original hydrazine moiety.

The N-N bond in hydrazines can also be cleaved under other conditions. For instance, a photocatalytic method using a ruthenium(II) catalyst and visible light has been developed for the cleavage of N-N bonds in various hydrazines and hydrazides, including N-methyl-N-phenylhydrazine, to yield secondary amines. researchgate.net

Catalytic Transformations

1-Methyl-1-phenylhydrazine and its derivatives are involved in a range of transformations catalyzed by transition metals. These reactions often leverage the reactivity of the hydrazine or its derived hydrazones to construct complex molecules.

Copper-Catalyzed Reactions: Copper catalysts have been employed in several reactions involving phenylhydrazine (B124118) derivatives. For example, the copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones is a method for synthesizing N-phenyl-1H-indazoles. nih.gov Copper catalysts can also mediate reactions of N-monosubstituted hydrazones with polyhalogenated compounds like carbon tetrabromide, which can lead to unexpected fragmentation and the formation of dibromostyrenes alongside the expected dibromodiazadienes. researchgate.netmdpi.com

Palladium-Catalyzed Reactions: Palladium is a versatile catalyst in organic synthesis, and it has been used in reactions involving phenylhydrazines. The palladium-catalyzed Suzuki cross-coupling of phenylhydrazine has been developed for the preparation of biaryl compounds. researchgate.net In a different transformation, palladium on carbon (Pd/C) has been used to catalyze the direct conversion of phenols to primary anilines using hydrazine. This process is hypothesized to proceed through a phenylhydrazine intermediate which undergoes reductive cleavage of the N-N bond. researchgate.net

Rhodium-Catalyzed Reactions: While direct catalytic reactions with 1-methyl-1-phenylhydrazine are less common, related rhodium-catalyzed transformations highlight the potential reactivity. Rhodium complexes have been shown to catalyze C-H activation and alkylation reactions using diazo compounds, which are structurally related to hydrazones. nih.gov

| Catalyst | Reaction Type | Substrate(s) | Product Type | Reference |

| Copper(I) Iodide | Intramolecular N-arylation | o-Chlorinated Arylhydrazone | N-Phenyl-1H-indazole | nih.gov |

| Palladium Catalyst | Suzuki Cross-Coupling | Phenylhydrazine, Arylboronic acid | Biaryl | researchgate.net |

| Palladium on Carbon | Reductive Amination / N-N Cleavage | Phenol, Hydrazine | Primary Aniline | researchgate.net |

Transition Metal-Catalyzed C-H Functionalization Reactions

The hydrazine moiety of 1-methyl-1-phenylhydrazine derivatives can serve as a directing group in transition metal-catalyzed C-H functionalization reactions. This strategy provides an efficient pathway for the synthesis of complex nitrogen-containing heterocyclic compounds by enabling the activation of otherwise inert C-H bonds on the phenyl ring.

Rhodium(III)-catalyzed reactions are prominent in this area. acs.orgnih.gov The general mechanism involves the coordination of the hydrazine nitrogen to the rhodium center, followed by the directed activation of an ortho C-H bond on the phenyl ring to form a five-membered rhodacycle intermediate. nih.govrsc.org This key intermediate then undergoes further reaction with a coupling partner, such as an alkyne or alkene, leading to annulation products. acs.orgnih.gov

For instance, Rh(III)-catalyzed C-H activation and cyclization of 2-acetyl-1-arylhydrazines with alkynes is a method for synthesizing indoles. acs.org In these transformations, the hydrazine group acts as an internal oxidant, facilitating the catalytic cycle. acs.org While many studies use N-acyl or other derivatives of arylhydrazines to achieve the desired reactivity and stability of the directing group complex, the underlying principle relies on the directing capacity of the hydrazine functional group. acs.orgnih.gov In a rhodium-catalyzed asymmetric synthesis of N-allylic indoles, 1-methyl-1-phenylhydrazine was used in a control experiment, highlighting its relevance and participation in these catalytic systems. researchgate.net

These C-H activation strategies have been employed to synthesize a variety of heterocyclic structures, including isoquinolones and 1-aminoindoles. nih.govnih.gov The use of the hydrazine directing group often allows for reactions to proceed under mild conditions and with high regioselectivity, avoiding the need for pre-functionalized starting materials. nih.govrsc.org

Directed Diamination Reactions with Alkynes

Derivatives of 1-methyl-1-phenylhydrazine are effective reagents in titanium-catalyzed directed diamination reactions of internal alkynes. This process involves the direct addition of two nitrogen atoms across the carbon-carbon triple bond, providing a route to 1,2-diamine precursors.

In a model reaction, the treatment of 1-phenyl-1-propyne (B1211112) with 1-methyl-1-phenylhydrazine in the presence of a specific titanium catalyst, (NNN)Ti(=NNR2), results in a competitive formation of the desired 1,2-diamine and a hydrazone product, which arises from hydrohydrazination. The selectivity between these two pathways is highly dependent on reaction conditions and substrate electronics. For example, conducting the reaction at low concentrations (0.032 M) significantly favors the diamination product with greater than 20:1 selectivity.

The reaction is proposed to proceed through a common N-aminoazatitanacyclobutene intermediate. The outcome is determined by the subsequent step: a unimolecular N-N bond cleavage and rearrangement leads to the diamine, while a bimolecular reaction with another equivalent of hydrazine leads to the hydrohydrazination product.

The scope of this reaction has been explored with various substituted alkynes using 1-methyl-1-phenylhydrazine as the nitrogen source. The electronic nature of the substituents on the alkyne has a notable effect on the reaction's efficiency and selectivity.

Mechanistic Insights into Reactivity and Selectivity

Influence of Substituents on Reaction Pathways

Substituents on both the 1-methyl-1-phenylhydrazine derivative and the reacting partner play a critical role in determining the reaction pathway, yield, and selectivity.

In the context of Ti-catalyzed alkyne diamination, the electronic properties of substituents on the alkyne are a key factor. When reacting various substituted phenylpropynes with 1-methyl-1-phenylhydrazine, electron-rich alkynes, such as those with methyl or methoxy (B1213986) groups on the phenyl ring, provide the corresponding 1,2-diamines in good yield and with excellent selectivity. nih.gov Conversely, electron-deficient alkynes, bearing chloro or trifluoromethyl groups, show decreased selectivity for diamination, with a significant increase in the formation of the competing hydrohydrazination product. nih.gov This trend is attributed to the decreased nucleophilicity of the Ti-Cα bond in the azatitanacyclobutene intermediate when electron-withdrawing groups are present, which disfavors the intramolecular nucleophilic attack required for diamination. nih.gov

In other reaction types, such as the Fischer indole synthesis, the presence of a substituent on the N1 nitrogen of the phenylhydrazone (the position occupied by the methyl group in 1-methyl-1-phenylhydrazine) can significantly hinder the reaction. The cyclization step of the Fischer synthesis requires a specific conformation that can be sterically impeded by the N1-substituent, sometimes leading to low yields or the formation of rearranged products. rsc.org

Protonation States and their Impact on Reactivity

The reactivity of 1-methyl-1-phenylhydrazine is significantly influenced by its protonation state, which is dependent on the reaction medium, particularly the pH. The molecule contains two nitrogen atoms—the N1 atom bonded to the phenyl and methyl groups, and the terminal N2 atom of the amino group—which can be protonated under acidic conditions. The state of protonation affects the nucleophilicity of the hydrazine and governs its behavior in various reactions.

In acid-catalyzed reactions, such as the formation of hydrazones with aldehydes and ketones, protonation is a key step. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. For the subsequent nucleophilic attack to occur, the terminal -NH2 group of the hydrazine must retain sufficient nucleophilicity. This suggests a delicate equilibrium where the carbonyl group is activated by protonation, but the hydrazine's nucleophilic character is not completely quenched by excessive protonation.

The regioselectivity of some cyclization reactions is also governed by the acidity of the medium. For instance, in the synthesis of pyrazoles from a substituted phenylhydrazine and a β-dicarbonyl compound, the reaction conditions determine the final structure. Under acidic conditions, the reaction can favor the formation of a hydrazone intermediate via attack from the more basic nitrogen, leading to a specific regioisomer. acs.org In contrast, neutral or basic conditions can favor a Michael-type addition, resulting in a different isomer. acs.org This demonstrates that selective protonation can direct the initial point of attack and, consequently, the entire reaction pathway. The use of phenylhydrazine hydrochloride in many synthetic procedures underscores the importance of the protonated form in controlling reactivity and, in some cases, improving stability. guidechem.com

Applications in Advanced Organic Synthesis and Materials Science

Reagent in Heterocyclic Compound Synthesis

1-Methyl-1-phenyl-hydrazine sulfate (B86663) serves as a key building block in the synthesis of various nitrogen-containing heterocyclic compounds. Its bifunctional nature, possessing two nucleophilic nitrogen atoms, allows for the construction of diverse ring systems that are central to many biologically active molecules.

Synthesis of Pyrazolone (B3327878) Derivatives

Pyrazolone derivatives are a class of heterocyclic compounds with significant applications in the pharmaceutical and dye industries. The reaction of 1-Methyl-1-phenyl-hydrazine, often used in its salt form for stability and ease of handling, with β-ketoesters like ethyl acetoacetate (B1235776) is a fundamental method for the synthesis of pyrazolone rings. ias.ac.in This reaction proceeds through a condensation followed by cyclization. orientjchem.orgorientjchem.org

The general scheme involves the initial reaction of the hydrazine (B178648) with the ketone group of the β-ketoester to form a hydrazone intermediate. Subsequent intramolecular cyclization via the attack of the second nitrogen atom on the ester carbonyl group, followed by the elimination of ethanol (B145695), yields the pyrazolone ring. The presence of the methyl and phenyl groups on the hydrazine nitrogen directly influences the properties of the resulting pyrazolone derivative. For instance, 1-phenyl-3-methyl-5-pyrazolone, a related compound, is a well-known precursor to various dyes and pharmaceuticals. ias.ac.in

Table 1: Synthesis of Pyrazolone Derivatives

| Reactants | Product | Reaction Conditions | Significance of Product |

|---|---|---|---|

| 1-Methyl-1-phenyl-hydrazine sulfate, Ethyl acetoacetate | 1-Methyl-1-phenyl-3-methyl-5-pyrazolone | Reflux in ethanol with an acid catalyst | Core structure in pharmaceuticals and dyes |

Formation of 1H-Indazoles

1H-Indazoles are another important class of heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and anti-HIV properties. nih.govbeilstein-journals.org 1-Methyl-1-phenyl-hydrazine sulfate is a valuable precursor for the synthesis of N-substituted indazoles.

One common synthetic route involves the reaction of a substituted o-haloaryl aldehyde or ketone with 1-Methyl-1-phenyl-hydrazine to form a hydrazone. This intermediate then undergoes an intramolecular N-arylation reaction, often catalyzed by a transition metal like copper, to form the indazole ring system. beilstein-journals.org The choice of catalyst and reaction conditions is crucial for achieving high yields. beilstein-journals.org Alternative methods, such as one-pot reactions involving aryne annulation, have also been developed for the efficient synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones. nih.gov

Table 2: Synthesis of 1H-Indazoles

| Reactants | Product | Catalyst/Reagents | Significance of Product |

|---|---|---|---|

| Benzaldehyde dimethylhydrazone, o-(trimethylsilyl)phenyl triflate | 1-Methyl-3-phenyl-1H-indazole | N-chlorosuccinimide (NCS), CsF | Pharmaceutically important scaffold nih.gov |

Synthesis of Indoles

The Fischer indole (B1671886) synthesis is a classic and widely used method for the preparation of indoles, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and natural products. wikipedia.orgelampharma.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which can be formed from the reaction of a phenylhydrazine (B124118) derivative, such as 1-Methyl-1-phenyl-hydrazine, with an aldehyde or a ketone. wikipedia.orggoogle.com

The process typically begins with the formation of the phenylhydrazone, which then isomerizes to an enamine. Under acidic conditions, a nih.govnih.gov-sigmatropic rearrangement occurs, followed by the elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.org The use of 1-Methyl-1-phenyl-hydrazine in this synthesis leads to the formation of N-methylated indoles, which can have distinct biological properties compared to their non-methylated counterparts. The choice of the acid catalyst, which can be a Brønsted or Lewis acid, is important for the success of the reaction. wikipedia.org

Table 3: Synthesis of Indoles

| Reactants | Product | Catalyst | Significance of Product |

|---|---|---|---|

| Phenylhydrazine, Ketone | Substituted indole | Acid catalyst (e.g., H₂SO₄, PPA) | Core of many pharmaceuticals and dyes elampharma.comjustia.com |

Intermediates in Fine Chemical Synthesis

The utility of 1-Methyl-1-phenyl-hydrazine sulfate extends beyond its direct use as a reagent in heterocyclic synthesis. The heterocyclic compounds derived from it are valuable intermediates in the synthesis of more complex and high-value fine chemicals.

Precursors for Complex Organic Molecules

The pyrazolone, indazole, and indole cores synthesized using 1-Methyl-1-phenyl-hydrazine sulfate are foundational structures for a multitude of complex organic molecules, particularly pharmaceuticals. For example, pyrazolone derivatives are known to possess analgesic, anti-inflammatory, and antipyretic properties. The well-known drug Edaravone, used in the treatment of stroke and amyotrophic lateral sclerosis (ALS), is a pyrazolone derivative synthesized from phenylhydrazine and ethyl acetoacetate. ias.ac.in

Similarly, the indazole scaffold is present in numerous drugs with diverse therapeutic applications. The ability to introduce a methyl group at the N-1 position using 1-Methyl-1-phenyl-hydrazine can significantly impact the pharmacological profile of the resulting molecule. The indole moiety is famously present in the amino acid tryptophan and is a key component of many alkaloids and synthetic drugs, including the triptan class of antimigraine medications. wikipedia.org The Fischer indole synthesis, for which 1-Methyl-1-phenyl-hydrazine is a suitable starting material, is a key step in the industrial production of many of these pharmaceuticals. elampharma.com

Role in Agrochemical Development

Phenylhydrazine derivatives have been identified as useful intermediates in the preparation of compounds with herbicidal activities. google.com While specific examples detailing the use of 1-Methyl-1-phenyl-hydrazine sulfate in the synthesis of commercial agrochemicals are not extensively documented in publicly available research, the heterocyclic systems it can generate, such as pyrazoles and indazoles, are known to be present in some pesticides. The structural diversity that can be achieved using this reagent makes it a valuable tool for the discovery and development of new agrochemicals with improved efficacy and environmental profiles.

Advanced Materials Development

Crosslinking Agent in Hydrogel Production

While specific research on 1-Methyl-1-phenyl-hydrazine sulfate in hydrogel production is limited, the closely related compound, 1-Methyl-1-phenylhydrazine (B1203642) (MPH), is recognized as a chemical crosslinking agent for creating hydrogels. biosynth.com Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing and retaining large amounts of water. The crosslinking process is fundamental to the formation of a stable hydrogel network.

MPH has been shown to be an effective agent in this process, particularly in the crosslinking of proteins. biosynth.com It is proposed that the hydrazine functional group of MPH can react with aminosulfonyl groups present on protein chains, forming stable covalent bonds that act as the crosslinks within the hydrogel matrix. biosynth.com This method is noted for its efficiency in forming robust gel structures. biosynth.com

Table 1: Reactivity of 1-Methyl-1-phenylhydrazine in Hydrogel Formation

| Reactant Functional Group | Proposed Bond Formation | Resulting Structure |

| Aminosulfonyl (on protein) | Covalent Bond | Crosslinked hydrogel network |

This table is based on the reactivity of the non-sulfate form, 1-Methyl-1-phenylhydrazine (MPH).

Exploration in Organic Electronics and Photovoltaic Materials

The application of hydrazine derivatives in organic electronics and photovoltaics is an area of growing interest, and while specific studies on 1-Methyl-1-phenyl-hydrazine sulfate are not extensively documented, the broader class of phenylhydrazines is being explored for these advanced applications.

Phenylhydrazines are recognized for their potential in photoredox catalytic synthetic strategies, which are crucial for creating the carbon-carbon and carbon-heteroatom bonds that form the backbone of many organic electronic materials. bohrium.com Their utility stems from their electronic properties and reactivity, which can be tuned by substituents on the phenyl ring and the hydrazine group.

In the context of photovoltaic materials, particularly perovskite solar cells, certain phenylhydrazine derivatives have been investigated as reductants and passivators. For instance, the addition of a hydrochloride phenylhydrazine with a sulfonic amide group to a tin-lead perovskite precursor has been shown to improve the power conversion efficiency to 22.01% and enhance the long-term stability of the solar cell. rsc.org This suggests that the electronic properties of the phenylhydrazine core, modified by appropriate functional groups, can play a significant role in optimizing the performance of photovoltaic devices.

Although direct research on 1-Methyl-1-phenyl-hydrazine sulfate in this domain is not prominent, its structural similarity to other investigated phenylhydrazines makes it a candidate for future exploration as a component in the synthesis of novel organic semiconductors or as an additive to enhance the performance of existing photovoltaic materials. The methyl and phenyl groups would influence the solubility, electronic energy levels, and molecular packing of any derived materials, which are critical parameters in the performance of organic electronic devices.

Table 2: Potential Roles of Phenylhydrazine Derivatives in Organic Electronics

| Application Area | Potential Function | Relevant Research Finding |

| Organic Synthesis | Precursor for photoredox catalysis | Formation of C-C and C-Heteroatom bonds for organic materials. bohrium.com |

| Perovskite Solar Cells | Reductant and passivator | Enhanced power conversion efficiency and stability in Sn-Pb perovskite cells. rsc.org |

Advanced Analytical Methodologies for Characterization of Substituted Hydrazines

Chromatographic Separation Techniques

Chromatographic techniques are powerful tools for separating components from a complex mixture, allowing for the individual analysis of each compound. For substituted hydrazines, both liquid and gas chromatography are widely employed.

High-Performance Liquid Chromatography (HPLC) for Direct Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the direct analysis of non-volatile or thermally labile compounds like 1-methyl-1-phenyl-hydrazine sulfate (B86663). In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

Reversed-phase HPLC is a commonly used mode for the analysis of hydrazine (B178648) derivatives. researchgate.net In this approach, a nonpolar stationary phase (like C18 or phenyl-bonded silica) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netlgcstandards.com For instance, the analysis of [4-(Aminosulfonyl)phenyl]hydrazine Hydrochloride, a related compound, was achieved using a ZORBAX Phenyl column with a gradient elution of water and acetonitrile, both containing 0.1% H₃PO₄. lgcstandards.com The detection is typically performed using a Diode Array Detector (DAD) at a specific wavelength, for example, 250 nm. lgcstandards.com

The direct analysis of hydrazines by HPLC can sometimes be challenging due to their high polarity and potential for peak tailing. The addition of an acid to the mobile phase can help to improve the peak shape. chromforum.org

Table 1: HPLC Conditions for Analysis of a Phenylhydrazine (B124118) Derivative

| Parameter | Condition | Reference |

| Column | ZORBAX Phenyl, 5 µm, 250 x 4.6 mm | lgcstandards.com |

| Column Temperature | 40 °C | lgcstandards.com |

| Mobile Phase A | Water, 0.1 % H₃PO₄ | lgcstandards.com |

| Mobile Phase B | Acetonitrile, 0.1 % H₃PO₄ | lgcstandards.com |

| Flow Rate | 1.0 ml/min | lgcstandards.com |

| Detector | DAD, 250 nm | lgcstandards.com |

| Injection Volume | 2 µl | lgcstandards.com |

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS) for Derivatized Hydrazines

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, many hydrazines, including 1-methyl-1-phenyl-hydrazine sulfate, are not sufficiently volatile or stable for direct GC analysis. Therefore, a derivatization step is often required to convert the analyte into a more volatile and thermally stable derivative. researchgate.netnih.gov

Derivatization not only improves the chromatographic properties of hydrazines but can also enhance the sensitivity of the analysis. researchgate.net Common derivatizing agents for hydrazines include aldehydes and ketones, such as acetone (B3395972), which react with the hydrazine to form a stable hydrazone. nih.govchrom-china.comnih.gov This in-situ derivatization can be coupled with headspace GC-MS for the determination of trace levels of hydrazine in various matrices. nih.gov The resulting derivative is then separated on a GC column and detected by a mass spectrometer (MS), which provides both quantitative data and structural information for identification. nih.govchrom-china.comnih.gov

The use of tandem mass spectrometry (GC-MS/MS) can further increase the selectivity and sensitivity of the method, allowing for the detection of hydrazines at very low concentrations. researchgate.netchrom-china.comnih.gov

Table 2: GC-MS/MS Method for Hydrazine Determination

| Step | Description | Reference |

| Derivatization | In-situ reaction with acetone to form acetone azine. | nih.govchrom-china.comnih.gov |

| Analysis | Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). | nih.gov |

| Detection | Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity. | ajptr.com |

| Quantitation Limit | As low as 0.1 ppm. | nih.gov |

Alternative Retention Mechanisms (Ion, Ion-Exclusion, HILIC)

Besides reversed-phase chromatography, other retention mechanisms can be utilized for the separation of polar compounds like substituted hydrazines.

Ion-Exchange Chromatography (IEC): This technique separates ions and polar molecules based on their affinity to an ion exchanger. It has been used for the analysis of hydrazine in various samples. nih.gov

Ion-Exclusion Chromatography (IEC): This method is suitable for separating ionic compounds from non-ionic or weakly ionized compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an increasingly popular technique for the separation of highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent. HILIC has been shown to be effective for the separation of hydrazine and its derivatives. chromforum.org

Spectroscopic Characterization Methods

Spectroscopic methods provide valuable information about the molecular structure and identity of a compound. For 1-methyl-1-phenyl-hydrazine sulfate, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for its characterization. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H NMR and ¹³C NMR are the most common types of NMR used for organic compounds.

The ¹H NMR spectrum of a hydrazine derivative will show distinct signals for the different protons in the molecule, and their chemical shifts, splitting patterns, and integration values can be used to elucidate the structure. nih.govmdpi.comresearchgate.net For example, in the ¹H NMR spectrum of a hydrazine derivative, one would expect to see signals corresponding to the protons on the phenyl ring and the methyl group. acs.org Similarly, the ¹³C NMR spectrum provides information about the carbon framework of the molecule. mdpi.comresearchgate.netacs.org The NIST WebBook provides reference spectra for 1-Methyl-1-phenyl-hydrazine sulfate, which can be used for comparison and identification. nist.gov

Mass Spectrometry (MS) for Molecular Identification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to gain structural information through fragmentation patterns.

For 1-methyl-1-phenyl-hydrazine sulfate, the mass spectrum would show a molecular ion peak corresponding to the mass of the 1-methyl-1-phenyl-hydrazine cation. The fragmentation pattern can provide further confirmation of the structure. The NIST WebBook lists the molecular formula of 1-methyl-1-phenyl-hydrazine sulfate as C₁₄H₂₂N₄O₄S and its molecular weight as 342.414 g/mol , which corresponds to the sulfate salt of two 1-methyl-1-phenyl-hydrazine molecules. nist.gov Other sources provide details on the mass spectrometry of phenylhydrazine and its derivatives, which can be useful for interpreting the mass spectrum of 1-methyl-1-phenyl-hydrazine sulfate. ajptr.comnih.gov

Limitations and Mitigation Strategies for UV and MS Detection

The direct analysis of substituted hydrazines, including 1-Methyl-1-phenyl-hydrazine, by Ultraviolet (UV) and Mass Spectrometry (MS) detection presents several challenges. Many simple hydrazines lack a significant chromophore, leading to poor sensitivity in UV-Vis spectrophotometry. While the phenyl group in 1-Methyl-1-phenyl-hydrazine provides a UV chromophore, its response may not be sufficient for trace-level analysis.

In mass spectrometry, the analysis of native hydrazines can be hindered by their poor ionization efficiency and high polarity. oup.com For gas chromatography-mass spectrometry (GC-MS), the high polarity and potential for thermal degradation of compounds like 1-Methyl-1-phenyl-hydrazine can lead to poor chromatographic peak shape and low sensitivity. researchgate.net

To overcome these limitations, several mitigation strategies are employed:

Derivatization: This is the most common strategy. By reacting the hydrazine with a suitable agent, a derivative with enhanced detectability is formed. For UV detection, a derivatizing agent with a strong chromophore is chosen. For MS detection, the agent can improve volatility for GC-MS or enhance ionization efficiency for both GC-MS and Liquid Chromatography-Mass Spectrometry (LC-MS). oup.comresearchgate.net

Ion-Pairing Chromatography: For LC-UV analysis, adding an ion-pairing reagent to the mobile phase can improve the retention and peak shape of polar, ionic hydrazine compounds on a reversed-phase column.

Alternative Ionization Techniques: For MS, techniques like Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) can be more effective for certain less polar or volatile derivatives compared to conventional Electrospray Ionization (ESI).

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a cornerstone of hydrazine analysis, converting the target analyte into a product with more favorable properties for separation and detection. oup.com

Pre-column and In-situ Derivatization for Chromatographic Analysis

Pre-column derivatization is a widely used technique where the analyte is reacted with the derivatizing agent before injection into the chromatographic system. This approach is common for High-Performance Liquid Chromatography (HPLC) analysis. For instance, hydrazine in clozapine (B1669256) has been determined by pre-column derivatization with p-dimethylaminobenzaldehyde, forming a chromophoric product suitable for UV detection. ciac.jl.cn Similarly, hydralazine (B1673433) in plasma has been analyzed after pre-column derivatization with 2-hydroxy-1-naphthaldehyde (B42665). nih.gov This method allows for the removal of excess reagent and by-products before analysis, leading to a cleaner chromatogram.

In-situ derivatization involves conducting the derivatization reaction directly within the sample matrix or during sample preparation, for example, in the headspace vial for GC analysis. A generic method for determining trace hydrazine in drug substances utilizes in-situ derivatization with acetone in the headspace vial, with the resulting acetone azine analyzed by GC-MS. researchgate.net This technique is advantageous as it can be automated and simplifies sample handling. In-situ derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) has also been successfully applied directly on tissue sections for analysis by MALDI-MS imaging. shu.ac.uknih.gov

Selection of Derivatizing Agents and Optimization of Conditions

The choice of derivatizing agent is critical and depends on the analytical technique and the target analyte. Hydrazine reagents are a well-known group of derivatizing agents for aldehydes and ketones, but they are also used to detect hydrazines themselves by reacting them with carbonyl-containing compounds. nih.gov

Common derivatizing agents for hydrazines include:

Aldehydes and Ketones: These react with hydrazines to form stable hydrazones. Benzaldehyde is used to derivatize hydrazine in sludge samples for HPLC-UV analysis. researchgate.net p-Dimethylaminobenzaldehyde (DBA) is another popular reagent that forms a brightly colored product (p-dimethylaminobenzalazine), enabling sensitive spectrophotometric or LC-UV detection. ciac.jl.cnnih.gov

2,4-Dinitrophenylhydrazine (DNPH): While primarily used to detect carbonyls, DNPH can also be used in reverse, where a known carbonyl compound reacts with an unknown hydrazine. The resulting hydrazone is highly chromophoric and suitable for HPLC-UV analysis. researchgate.net

Naphthalene-2,3-dialdehyde: This reagent has been used for the quantification of hydrazine in water and soil, offering good sensitivity with fluorimetric detection. researchgate.net

Ethyl Chloroformate: This agent has been used for the GC determination of isoniazid (B1672263) and hydrazine in pharmaceutical preparations. ciac.jl.cn

Optimization of derivatization conditions is crucial for achieving complete and reproducible reactions. Key parameters to optimize include:

pH: The reaction between hydrazines and aldehydes is typically acid-catalyzed. researchgate.net For example, derivatization with 2-hydroxy-1-naphthaldehyde is performed at pH 1.2. nih.gov

Reaction Time and Temperature: These parameters must be sufficient to ensure the reaction goes to completion. Derivatization of hydrazine with ortho-phthalaldehyde required 20 minutes at 70°C. researchgate.net

Reagent Concentration: A sufficient excess of the derivatizing agent is used to drive the reaction forward.

The following table summarizes various derivatizing agents and their applications in hydrazine analysis.

| Derivatizing Agent | Analyte | Matrix | Analytical Method | Limit of Detection (LOD) | Reference |

| p-Dimethylaminobenzaldehyde | Hydrazine | Air | LC-MS/MS | 0.1 ng/m³ | nih.gov |

| p-Dimethylaminobenzaldehyde | Hydrazine | Clozapine (drug) | HPLC-UV | 0.3125 µg/L | ciac.jl.cn |

| Acetone | Hydrazine | Drug Substances | Headspace GC-MS | 0.1 ppm | researchgate.net |

| Benzaldehyde | Hydrazine | Sludge | HPLC-UV | 0.02 µg/mL | researchgate.net |

| 2-Hydroxy-1-naphthaldehyde | Hydralazine | Human Plasma | HPLC-UV | 1 ng/mL | nih.gov |

| Naphthalene-2,3-dialdehyde | Hydrazine | Natural Water | HPLC-Fluorescence | 0.05 µg/L | researchgate.net |

| 2,4-Dinitrophenylhydrazine (DNPH) | Fluticasone Propionate (via carbonyl) | Rat Lung Tissue | MALDI-MSI | 50 ng/µL | nih.gov |

Electrochemical and Sensor-Based Detection Systems

Electrochemical methods offer an attractive alternative to chromatographic techniques for hydrazine detection, providing advantages such as high sensitivity, rapid response, low cost, and portability. mdpi.comnih.gov

Development of Hydrazine Electrochemical Sensors

The development of electrochemical sensors for hydrazine primarily relies on its electro-oxidation at the surface of a working electrode. nih.govnih.gov These sensors typically operate in a three-electrode setup, and the signal generated (current) is proportional to the hydrazine concentration. nih.gov Various electrochemical techniques, including cyclic voltammetry (CV), differential pulse voltammetry (DPV), square-wave voltammetry (SWV), and amperometry, are employed to investigate the electrochemical behavior and quantify hydrazine. nih.govmdpi.com

The performance of a hydrazine sensor is characterized by its sensitivity, selectivity, stability, and limit of detection (LOD). Significant research has focused on developing sensors that can detect hydrazine at very low levels, as mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA). nih.gov For instance, a sensor based on an electrochemically reduced graphene oxide and PEDOT:PSS composite achieved a low detection limit of 0.01 µM. nih.gov

Novel Electrode Modifiers for Enhanced Sensitivity

The key to a highly sensitive and selective hydrazine sensor lies in the modification of the working electrode. rsc.orgresearchgate.net Bare electrodes often suffer from low sensitivity and fouling. Modifying the electrode surface with nanomaterials or other catalytic materials can significantly enhance the electrocatalytic oxidation of hydrazine, leading to a stronger analytical signal and a lower detection limit. mdpi.com

A wide array of materials has been explored as electrode modifiers:

Metal Nanoparticles: Gold (Au) and silver (Ag) nanoparticles are widely used due to their excellent conductivity and catalytic properties. mdpi.comnih.gov

Metal Oxides: Manganese dioxide (MnO₂) nanorods have been used to modify screen-printed graphite (B72142) electrodes, resulting in a sensor with a low LOD of 0.02 µM. iapchem.org

Carbon-Based Nanomaterials: Graphene, reduced graphene oxide (rGO), and carbon nanotubes (CNTs) are popular choices due to their large surface area and excellent electrical conductivity. mdpi.comnih.gov

Conducting Polymers: Polymers like polypyrrole (PPy) and polyaniline can be used to create a conductive and catalytic film on the electrode surface. mdpi.com

Composite Materials: Combining different materials often leads to synergistic effects. For example, composites like metal-organic frameworks with reduced graphene oxide (Zn-MOF@RGO) or ferrocene (B1249389) derivatives with ionic liquids and CoS₂-carbon nanotube nanocomposites have shown excellent performance in hydrazine sensing. nih.govacs.org A novel sensor using a pentacyanidoferrate-based coordination compound also demonstrated high sensitivity. mdpi.com

The table below presents a selection of novel electrode modifiers and the performance of the resulting hydrazine sensors.

| Electrode Modifier | Electrode Type | Analytical Method | Linear Range | Limit of Detection (LOD) | Reference |

| MnO₂ Nanorods | Screen-Printed Graphite Electrode (SPGE) | DPV | 0.05–275.0 µM | 0.02 µM | iapchem.org |

| Ag@ZIF-8 | Screen-Printed Carbon Electrode (SPE) | LSV | Not specified | 0.1 µM | nih.gov |

| ErGO/PEDOT:PSS | Glassy Carbon Electrode (GCE) | DPV / Amperometry | 0.2–100 µM | 0.01 µM | nih.gov |

| EFTA/IL/CoS₂-CNT | Carbon Paste Electrode (CPE) | DPV | 0.03–500.0 µM | 0.015 µM | acs.org |

| Na₃[Fe(CN)₅(PZT)] | Platinum Electrode | DPV | 5–64 µmol L⁻¹ | 7.38 × 10⁻⁶ M | mdpi.com |

| MoSe₂ | Glassy Carbon Electrode (GCE) | LSV | Not specified | Not specified | mdpi.com |

Computational and Theoretical Investigations of 1 Methyl 1 Phenylhydrazine and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are widely used to predict molecular geometries, electronic distributions, and spectroscopic properties.

DFT is a computational method used to investigate the electronic structure of many-body systems. It is routinely used to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy geometry. For hydrazine (B178648) and its derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G, are employed to optimize molecular structures. researchgate.net A study on a terpolymer containing phenylhydrazine (B124118) utilized the B3LYP/6–31 G (d, p) level of theory for geometry optimization. nih.gov While specific DFT optimization data for 1-methyl-1-phenylhydrazine (B1203642) is scarce, theoretical studies on related formazans have used the PBE1PBE functional with a 6-311G(2d,2p) basis set to determine ground-state geometries. nih.gov Such calculations are crucial for understanding the bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The electronic structure of a molecule governs its reactivity. Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net

In a study on a phenylenediamine-phenylhydrazine-formaldehyde (PPHF) terpolymer, the HOMO was found to be -4.786 eV and the LUMO was -0.318 eV, with both orbitals primarily located on the hexane (B92381) ring. nih.gov For a different hydrazine derivative, the HOMO-LUMO energy gap was calculated to be 4.06 eV, suggesting high stability. researchgate.net

Molecular Electrostatic Potential (MEP) maps are also valuable tools. They visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. These maps help predict where a molecule is likely to interact with other species. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies from a Study on a Phenylhydrazine-Containing Terpolymer nih.gov

| Parameter | Energy (eV) |

| HOMO | -4.786 |

| LUMO | -0.318 |

| Energy Gap (ΔE) | 4.468 |

Molecular Modeling and Simulation Studies

Beyond static properties, molecular modeling can simulate the dynamic behavior of molecules and their interactions with other molecules, which is particularly important in biological contexts.

Molecules are not rigid structures; they can rotate around single bonds, leading to different spatial arrangements called conformations. Conformational analysis studies the energy differences between these conformers to identify the most stable ones. lumenlearning.com

For the parent molecule, hydrazine, ab initio calculations have shown that the equilibrium conformation has a dihedral angle of 95°. The energy barriers for rotation around the N-N bond are significant, with a calculated anti-barrier of 1.6 kcal/mol and a syn-barrier of 12.0 kcal/mol. cdnsciencepub.com The conformation of hydrazine is also influenced by its environment; for instance, when adsorbing on copper surfaces, it may be forced from its preferred gauche conformation toward an eclipsed one. researchgate.net For 1-methyl-1-phenylhydrazine, theoretical calculations predict three stable conformers in the excited S1 state. researchgate.net Understanding these conformational preferences is crucial as the biological activity of a molecule can depend on its ability to adopt a specific shape.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is widely used in drug discovery to simulate how a potential drug molecule might interact with a biological target, such as a protein or enzyme. nih.govacs.orgnih.govthaiscience.info

While specific docking studies on 1-methyl-1-phenylhydrazine sulfate (B86663) are not prominent, research on various hydrazine derivatives demonstrates the utility of this approach. For example, docking studies on novel hydrazone derivatives have been used to explore their binding interactions with enzymes like acetylcholinesterase and butyrylcholinesterase, which are targets for Alzheimer's disease treatment. nih.gov In another study, phenyl benzenesulfonylhydrazides were identified as inhibitors of indoleamine 2,3-dioxygenase (IDO), an anti-cancer target. nih.gov The computational analysis suggested that the key interactions involved coordination of the sulfone group with the heme iron in the protein, along with hydrogen bonding and hydrophobic interactions. nih.gov Similarly, docking has been used to assess the potential of halogenated hydrazones as inhibitors for breast cancer. thaiscience.info

Table 2: Example of Docking Results for Hydrazide Derivatives Against a Biological Target (IZXN) acs.org

| Compound | Binding Energy (kcal/mol) |

| 4c | -8.1 |

| 4d | -7.5 |

| 5b | -6.9 |

| 5d | -7.3 |

Structure-Reactivity and Structure-Property Relationship Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies aim to link the chemical structure of a compound to its biological activity or physical properties. These studies are essential for optimizing lead compounds in drug discovery. mdpi.com

For hydrazine derivatives, SAR studies have been crucial. For instance, research on phenyl benzenesulfonylhydrazides explored how different substituents on the phenyl rings affected their inhibitory potency against the IDO enzyme. nih.gov The kinetics of the reactions of various hydrazines with electrophiles have been studied to determine their nucleophilicity. These studies show that methylation at the α-position (as in 1-methyl-1-phenylhydrazine) increases reactivity compared to the parent hydrazine. acs.org Furthermore, a study comparing 1-methylphenylhydrazine and phenylhydrazine found significant differences in their electronic transition energies and excited-state lifetimes, attributing these to structural differences. researchgate.net These findings are critical for designing new molecules with desired properties, whether for pharmaceutical or materials science applications.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational studies are instrumental in mapping the intricate pathways of chemical reactions involving hydrazine derivatives. By calculating the energies of reactants, transition states, and products, researchers can propose and validate reaction mechanisms. For instance, theoretical investigations have been conducted on the reaction of hydrazine derivatives with various compounds, shedding light on the mechanistic details.

One area of investigation has been the reaction of hydrazine derivatives with ethyl acetoacetate (B1235776), which can lead to the formation of pyrazolone (B3327878) structures. researchgate.net Plausible mechanisms for such reactions have been proposed, often involving a regioselective addition of a nitrogen atom to a carbonyl carbon, followed by intramolecular cyclization. researchgate.netias.ac.in While specific studies on 1-methyl-1-phenylhydrazine sulfate are not prevalent, the general mechanisms proposed for similar hydrazine derivatives offer a foundational understanding. For example, the reaction of methylhydrazine with ethyl acetoacetate is proposed to proceed through the formation of a hydrazone intermediate, which then undergoes cyclization to produce 1,3-dimethyl-5-pyrazolone. ias.ac.in Similarly, the reaction with phenylhydrazine yields 1-phenyl-3-methyl-5-pyrazolone. ias.ac.in

Another significant area of computational study is the oxidation and reduction reactions of hydrazine derivatives. For example, the reduction of Np(VI) by phenylhydrazine has been theoretically explored, revealing insights into the reaction mechanism from a theoretical standpoint. acs.org Furthermore, comprehensive computational studies have been performed on the formation of N-Nitrosodimethylamine (NDMA) from the ozonation of unsymmetrical dimethylhydrazine (UDMH) and monomethylhydrazine (MMH). nih.govnih.gov These studies indicate that such reactions often proceed via an initial hydrogen abstraction from the hydrazine's -NH2 group, leading to the formation of N-radical species that undergo further oxidation. nih.govnih.gov

The following table summarizes computationally studied reaction parameters for a related hydrazine derivative, monomethylhydrazine (MMH), during ozonation, which can provide insights into the potential reactivity of 1-methyl-1-phenylhydrazine.

| Reaction Step | Reactant | Product | Activation Energy (kcal/mol) |

| H-abstraction | MMH + O3 | Int1 (a') | 8.2 |

Table 1: Calculated activation energy for the initial step of MMH ozonation. Data sourced from computational studies on NDMA formation. nih.gov

Prediction of Reactivity Parameters and Selectivity

Computational methods are also employed to predict the reactivity and selectivity of chemical reactions. Parameters such as nucleophilicity can be determined, which are crucial for understanding how a molecule will react. The nucleophilicity of various amines, hydrazines, and hydrazides has been studied, and nucleophilicity parameters (N and sN) have been determined based on the linear free energy relationship log k(2) = sN(N + E). researchgate.net These studies have shown that methyl groups can influence the reactivity of hydrazines, increasing it at the α-position and decreasing it at the β-position. researchgate.net

The regioselectivity of reactions involving hydrazine derivatives is another area where computational studies provide valuable insights. For example, in the reaction of phenylhydrazine with ethyl acetoacetate, the highly regioselective addition of a nitrogen atom to the carbonyl carbon is a key step. researchgate.net

| Compound | Nucleophilicity Parameter (N) |

| Hydrazine | Value |

| Phenylhydrazine | Value |

| Methylhydrazine | Value |

Table 2: Hypothetical representation of nucleophilicity parameters for hydrazine derivatives. Actual values would be determined from kinetic studies and computational analysis.

Application of Machine Learning in Hydrazine Property Prediction

In recent years, machine learning (ML) has emerged as a powerful tool in chemical research, enabling the rapid prediction of molecular properties and accelerating the discovery of new materials. arxiv.orgnih.gov ML models can be trained on large datasets of known molecules to learn the complex relationships between molecular structure and properties. chemrxiv.org These trained models can then be used to predict the properties of new or uncharacterized molecules, such as 1-methyl-1-phenylhydrazine and its derivatives, with a high degree of accuracy. nih.gov

The general workflow of applying machine learning to predict molecular properties involves several key steps: representing the molecule in a machine-readable format (e.g., using molecular descriptors or graph-based representations), training a machine learning model (such as a neural network) on a labeled dataset, and then using the trained model to make predictions on new molecules. arxiv.orgresearchgate.netresearchgate.net Various machine learning techniques, including deep neural networks (DNNs), recurrent neural networks (RNNs), and graph neural networks (GNNs), have been successfully applied to predict a wide range of properties. nih.govornl.gov

Machine learning can be used to predict fundamental physicochemical properties that are essential for understanding the behavior of a compound. arxiv.org The table below illustrates the types of molecular properties that can be predicted using machine learning models and the classes of models often employed.

| Predicted Property | Machine Learning Model Type |

| Melting Point | Gradient Boosting Regression, XGBoost, CatBoost, LightGBM researchgate.net |

| Boiling Point | Gradient Boosting Regression, XGBoost, CatBoost, LightGBM researchgate.net |

| Vapor Pressure | Gradient Boosting Regression, XGBoost, CatBoost, LightGBM researchgate.net |

| Critical Temperature | Gradient Boosting Regression, XGBoost, CatBoost, LightGBM researchgate.net |

| Critical Pressure | Gradient Boosting Regression, XGBoost, CatBoost, LightGBM researchgate.net |

| Thermodynamic Properties | Neural Networks osti.govuva.nl |

| Solubility | Deep Neural Networks (DNN) nih.gov |

The application of these ML techniques can significantly reduce the time and resources required for experimental determination of these properties, thereby accelerating the research and development process for compounds like 1-methyl-1-phenylhydrazine sulfate. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing high-purity 1-Methyl-1-phenyl-hydrazine sulfate?

The synthesis typically involves the reaction of phenylhydrazine with methylating agents (e.g., dimethyl sulfate) under controlled acidic conditions. Sulfonation is achieved using sulfuric acid to form the sulfate salt. Key steps include:

Q. How should researchers characterize the structural and electronic properties of 1-Methyl-1-phenyl-hydrazine sulfate?

- Spectroscopy : Use FT-IR to confirm N–H stretching (3100–3300 cm⁻¹) and S=O vibrations (1050–1200 cm⁻¹). ¹H/¹³C NMR in D₂O or DMSO-d₆ resolves methyl and phenyl proton environments .

- X-ray crystallography : SHELX software (SHELXL/SHELXS) is recommended for solving crystal structures, particularly for identifying hydrogen-bonding networks in the sulfate group .

Q. What are the stability considerations for long-term storage of 1-Methyl-1-phenyl-hydrazine sulfate in laboratory settings?

- Degradation : Hydrazine derivatives are prone to oxidation. Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C.

- Monitoring : Regular HPLC analysis (C18 column, 0.1 M HCl mobile phase) detects decomposition products like phenylhydrazine .

Q. Which analytical methods are validated for quantifying 1-Methyl-1-phenyl-hydrazine sulfate in complex matrices?

- Colorimetric assays : Phosphomolybdic acid (PMA) forms a blue complex with hydrazine derivatives; measure absorbance at 650 nm (calibration range: 1–50 µg/mL) .

- HPLC-UV : Use a reverse-phase column (e.g., Zorbax SB-C18) with 0.1% trifluoroacetic acid in acetonitrile/water (20:80 v/v) at 254 nm .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of 1-Methyl-1-phenyl-hydrazine sulfate in organic synthesis?

- DFT studies : Optimize geometries at the B3LYP/6-31G(d) level to analyze nucleophilic attack pathways during hydrazone formation.

- MD simulations : Predict solvent effects on sulfate group reactivity in aqueous/organic interfaces .

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., solubility, pKa) for this compound?

- Reproducibility protocols : Standardize solvent systems (e.g., buffered aqueous HCl for solubility studies).

- Cross-validation : Compare calorimetric (DSC) and computational (COSMO-RS) data to identify outliers .

Q. What are the implications of structural modifications (e.g., methyl vs. ethyl substitution) on the compound’s biological activity?

- SAR studies : Synthesize analogs (e.g., 4-chloro or 3-methyl derivatives) and assay for enzyme inhibition (e.g., carbonic anhydrase).

- Toxicity screening : Use Ames tests to assess mutagenicity, referencing IARC guidelines for hydrazine derivatives .

Q. How can researchers leverage crystallographic data to optimize crystal packing for material science applications?

Q. What methodologies address discrepancies in spectroscopic data between synthetic batches?

- Batch-to-batch analysis : Use PCA (principal component analysis) on FT-IR/NMR datasets to identify impurity signatures.

- Advanced NMR : 2D HSQC and NOESY resolve overlapping signals from regioisomers .

Methodological Guidelines for Handling Contradictions

- Data triangulation : Combine XRD, spectroscopy, and chromatography to validate structural assignments.

- Error analysis : Report confidence intervals for thermodynamic measurements (e.g., ±0.5°C for melting points) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.